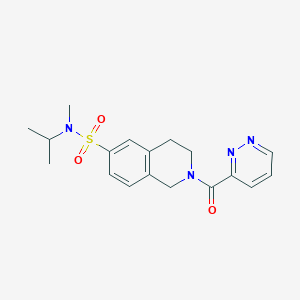

![molecular formula C17H14N6O B5558270 3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone" is a compound of interest within the realm of heterocyclic chemistry, particularly in the study of triazinoindole derivatives. Its synthesis and properties are explored to understand its potential applications in various fields such as material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis involves the reaction of 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with aldehydes or ketones, leading to a series of hydrazones. Cyclodehydrogenation of these hydrazones yields triazolo and triazino derivatives, showcasing the compound's versatile reactivity profile (Mousaad et al., 1992). Another approach involves the cyclization of hydrazones derived from fluorine-containing 3-hydrazino-5H-1, 2, 4-triazino[5, 6-b]indoles, resulting in novel tetracyclic ring systems (Joshi, Dandia, & Baweja, 1989).

Molecular Structure Analysis

Experimental and theoretical studies have been conducted to elucidate the molecular structure. The structural analysis, confirmed through spectroscopic techniques such as UV-Vis, FT-IR, NMR, and X-ray diffraction, reveals intricate details about the compound's geometry, electronic properties, and stability. DFT studies complement these findings by providing insights into the optimized geometric parameters, vibrational spectra, and electronic properties (Arshad et al., 2015).

Chemical Reactions and Properties

The compound participates in diverse chemical reactions, indicating its reactive nature and potential as a synthetic intermediate. Reactions include hydrazone formation, cyclization to form tetracyclic ring systems, and transformations leading to angular or linear structures depending on the reaction conditions. These reactions are pivotal for generating a variety of heterocyclic compounds with potential biological activity (Joshi, Dandia, & Baweja, 1989).

Physical Properties Analysis

Investigations into the physical properties of this compound and its derivatives include studies on crystal structures and hydration states. Such studies reveal the compound's solid-state characteristics and the role of intermolecular interactions in defining its structure. The crystal structure analysis, for example, sheds light on the conformations and packing patterns in the solid state, contributing to a deeper understanding of its physical properties (Zareef, Iqbal, & Parvez, 2008).

Chemical Properties Analysis

The compound's chemical properties have been explored through various reactions, including annulation reactions with alkynes catalyzed by Rhodium(III), which illustrates its utility in synthesizing complex heterocyclic structures. Such reactions underscore the compound's role as a versatile building block for the synthesis of compounds with potentially significant biological or material properties (Streit, Zoll, Hoang, & Ellman, 2020).

Scientific Research Applications

Synthesis and Chemical Properties

- A study by Mousaad et al. (1992) explored the synthesis of hydrazones, including derivatives similar to the compound , through the reaction of 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides. The study also delved into the cyclodehydrogenation of these hydrazones, leading to the formation of structurally complex compounds (Mousaad, Hamid, Nemr, & Ashry, 1992).

Photochemical Applications

- Research by D’Auria et al. (1990) investigated the photochemical dimerization of compounds, including methyl 3-(2-furyl)acrylate. This study provides insights into the reactivity of furyl-acrylate derivatives under specific conditions, which can be relevant for understanding the behavior of similar compounds (D’Auria, Piancatelli, & Vantaggi, 1990).

Antifungal Agents

- Gomha and Abdel‐Aziz (2012) synthesized new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, demonstrating potential as antifungal agents. This research can be particularly relevant for understanding the biological applications of such compounds (Gomha & Abdel‐Aziz, 2012).

Antischistosomal Activity

- A study by Zheng et al. (1963) focused on the relationship between structure and antischistosomal activity of nitrofurazones, providing insights into the medicinal potential of related compounds (Zheng et al., 1963).

Liquid Crystal Research

- Research by Holst, Pakuła, and Meier (2004) on liquid crystals in the series of 2,4,6-tristyryl-1,3,5-triazines offers insights into the potential application of structurally similar compounds in the field of liquid crystal technology (Holst, Pakuła, & Meier, 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-11-6-7-14-13(10-11)15-16(19-14)20-17(23-21-15)22-18-8-2-4-12-5-3-9-24-12/h2-10H,1H3,(H2,19,20,22,23)/b4-2+,18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHIZGIKSWHV-ZBXLFGCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)